Cabenoside D

Description

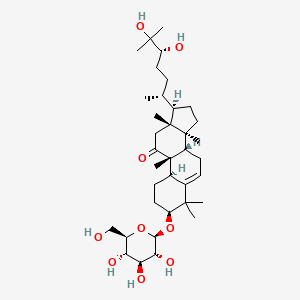

Structure

3D Structure

Properties

Molecular Formula |

C36H60O9 |

|---|---|

Molecular Weight |

636.9 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C36H60O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 |

InChI Key |

XMWIWVZEGGOMAU-CDPRDXQRSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Cabenoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabenoside D, a naturally occurring triterpenoid glycoside, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-tumor-promoting properties. This technical guide provides an in-depth overview of the chemical structure of Cabenoside D, detailing its molecular characteristics, isolation protocols, and spectroscopic data. Furthermore, this report elucidates a key signaling pathway implicated in its therapeutic effects, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug discovery.

Chemical Structure and Properties

Cabenoside D is classified as a cucurbitane-type triterpenoid glycoside. Its chemical structure consists of a complex tetracyclic triterpene aglycone linked to a sugar moiety.

Chemical Structure:

Image Source: MedChemExpress

Table 1: Chemical and Physical Properties of Cabenoside D

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₆O₉ | [1] |

| Molecular Weight | 632.82 g/mol | [1] |

| CAS Number | 88901-40-0 | [2] |

| Class | Triterpenoid Glycoside | [2] |

| Source | Roots of Bryonia dioica | [1][3] |

Experimental Protocols

Isolation and Purification of Cabenoside D

The isolation of Cabenoside D from the roots of Bryonia dioica is a multi-step process involving extraction and chromatographic separation. The following protocol is a summary of the methodology described by Ukiya et al. (2002).[1]

References

Cabenoside D: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabenoside D, a naturally occurring triterpenoid glycoside, has garnered scientific interest for its notable anti-inflammatory and anti-tumor-promoting activities. This document provides a comprehensive technical overview of Cabenoside D, detailing its discovery, primary natural source, methods of isolation and characterization, and its inhibitory effects on specific biological pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

Cabenoside D was first reported in a 2002 study published in the Journal of Natural Products by Ukiya et al.[1]. It is a cucurbitane-type triterpenoid glycoside.

The primary natural source of Cabenoside D is the roots of the plant Bryonia dioica, a perennial vine belonging to the Cucurbitaceae family.[1]. This plant is native to Europe and parts of Western Asia. The compound is extracted from the methanol extract of the dried roots.[1].

Physicochemical Properties and Structure

The chemical structure of Cabenoside D was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Data for Cabenoside D

| Property | Value |

| Molecular Formula | C₅₄H₈₈O₂₂ |

| Molecular Weight | 1105.27 g/mol |

| Type of Compound | Triterpenoid Glycoside (Cucurbitane-type) |

| Physical State | Amorphous Powder |

| Optical Rotation | [α]D²³ +33.3° (c 0.1, MeOH) |

Data sourced from Ukiya et al., 2002.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of Cabenoside D, as described in the primary literature.

Isolation of Cabenoside D

The isolation of Cabenoside D from the roots of Bryonia dioica involves a multi-step extraction and chromatographic process.

Figure 1: General workflow for the isolation of Cabenoside D.

Detailed Protocol:

-

Extraction: The dried and powdered roots of Bryonia dioica are subjected to extraction with methanol at room temperature.

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between n-butanol and water. The biologically active compounds, including Cabenoside D, are concentrated in the n-butanol-soluble fraction.

-

Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Cabenoside D are further purified by preparative HPLC on an octadecylsilane (ODS) column using a methanol-water solvent system to yield the pure compound.

Structural Characterization

The structure of Cabenoside D was determined using a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were used to determine the connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the compound.

-

Acid Hydrolysis: To identify the constituent sugar moieties, Cabenoside D was subjected to acid hydrolysis, followed by chromatographic analysis of the resulting monosaccharides.

Biological Activity and Mechanism of Action

Cabenoside D has demonstrated significant anti-inflammatory and anti-tumor-promoting effects.[1].

Anti-inflammatory Activity

In a study utilizing a mouse model, Cabenoside D exhibited potent anti-inflammatory activity.

Table 2: Anti-inflammatory Effect of Cabenoside D

| Assay | Model | Treatment | Dosage | Inhibition (%) |

| TPA-induced Inflammation | Mouse Ear | Cabenoside D | 0.6 mg/ear | 66 |

TPA: 12-O-tetradecanoylphorbol-13-acetate. Data sourced from Ukiya et al., 2002.[1]

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

A key aspect of Cabenoside D's anti-tumor-promoting activity is its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter TPA.[1]. This assay is a common in vitro screening method for anti-tumor promoters.

Figure 2: Proposed signaling pathway for TPA-induced EBV-EA activation and its inhibition by Cabenoside D.

Cabenoside D dose-dependently inhibits TPA-induced EBV-EA activation.[1]. The IC₅₀ value, the concentration at which 50% of the activation is inhibited, provides a quantitative measure of its potency.

Table 3: Inhibitory Effect of Cabenoside D on EBV-EA Activation

| Molar Ratio (Cabenoside D / TPA) | Inhibition (%) |

| 10 | 15 |

| 100 | 45 |

| 500 | 70 |

| 1000 | 85 |

TPA concentration = 32 pmol. Data sourced from Ukiya et al., 2002.[1]

Future Perspectives

The potent anti-inflammatory and anti-tumor-promoting activities of Cabenoside D suggest its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy in various disease models, and assess its safety profile. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers undertaking such investigations.

References

Isolation of Cabenoside D from lichen root extract

An In-depth Technical Guide on the Isolation of Cabenoside D from Bryonia dioica Root Extract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Cabenoside D, a triterpenoid glycoside, from the roots of Bryonia dioica. The document details the experimental protocols for extraction and purification, presents quantitative data, and illustrates the key biological signaling pathways associated with Cabenoside D's activity.

Introduction

Cabenoside D is a cucurbitane-type triterpenoid glycoside that has been isolated from the roots of the plant Bryonia dioica Jacq., also known as white bryony.[1] It is important to note that while some sources may refer to the source as "lichen root," this is botanically incorrect, as lichens do not possess roots.[2] Cabenoside D, along with other cucurbitane glycosides from Bryonia dioica, has demonstrated significant anti-inflammatory properties.[1][3] Furthermore, it has been shown to inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the Epstein-Barr virus (EBV) early antigen, suggesting potential applications in cancer chemoprevention research.

Experimental Protocols

The following protocols are based on established methods for the isolation of triterpenoid saponins and cucurbitane glycosides from plant materials, specifically adapted for Cabenoside D from Bryonia dioica roots.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Fresh roots of Bryonia dioica are collected, washed thoroughly with distilled water to remove any soil and debris, and then air-dried in a well-ventilated area at room temperature. The dried roots are then ground into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

The powdered root material is subjected to extraction with methanol. A common method is maceration, where the powder is soaked in methanol (e.g., in a 1:10 solid-to-solvent ratio, w/v) at room temperature for a period of 24-48 hours with occasional agitation.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

-

The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

-

Purification of Cabenoside D

The crude methanolic extract is a complex mixture of various phytochemicals. Purification of Cabenoside D is typically achieved through a series of chromatographic techniques.

-

Solvent Partitioning (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoid glycosides like Cabenoside D are often enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water in various ratios). The spots on the TLC plates can be visualized by spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing Cabenoside D, as identified by TLC comparison with a reference standard or by further analytical methods, are pooled and subjected to preparative HPLC for final purification.

-

A C18 reversed-phase column is commonly used, with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

The elution is monitored by a UV detector, and the peak corresponding to Cabenoside D is collected.

-

The solvent is then evaporated to yield purified Cabenoside D.

-

Quantitative Data

The following tables summarize the available quantitative data for Cabenoside D and related compounds.

Table 1: Anti-inflammatory Activity of Triterpene Glycosides from Bryonia dioica

| Compound/Fraction | Assay | ID50 (mg/ear) | Reference |

| EtOAc-soluble fraction (containing Cabenoside D) | TPA-induced mouse ear edema | 0.2–0.7 | [3] |

Table 2: Spectroscopic Data for Cabenoside D (Representative)

Note: Specific, experimentally derived NMR and high-resolution mass spectrometry data for Cabenoside D were not available in the initial search. The following are representative data for a cucurbitane-type triterpenoid glycoside and should be confirmed by experimental analysis.

| Technique | Data |

| ¹H-NMR (400 MHz, CD₃OD) | δ (ppm): Characteristic signals for a triterpenoid aglycone with multiple methyl singlets, olefinic protons, and oxygenated methines. Anomeric proton signals for the sugar moieties would appear in the region of δ 4.5-5.5. |

| ¹³C-NMR (100 MHz, CD₃OD) | δ (ppm): Signals corresponding to the cucurbitane skeleton, including quaternary carbons, methyl groups, olefinic carbons, and carbons bearing hydroxyl groups. Carbonyl signals may also be present. Signals for the sugar units, including the anomeric carbon (δ ~100-105). |

| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight of Cabenoside D. Fragmentation patterns would show the sequential loss of sugar moieties. |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Isolation of Cabenoside D

Caption: Experimental workflow for the isolation of Cabenoside D.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Many triterpenoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Cabenoside D is hypothesized to interfere with this pathway, possibly by inhibiting the degradation of IκBα or the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by Cabenoside D.

Inhibition of TPA-Induced EBV Early Antigen Activation

12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent tumor promoter that can induce the lytic cycle of the Epstein-Barr virus (EBV) in latently infected cells. This process involves the activation of protein kinase C (PKC).[5] Activated PKC can then trigger downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and c-myc pathways.[6] These pathways converge to activate the transcription of EBV immediate-early genes, such as BZLF1, which encodes the ZEBRA protein. ZEBRA is a key transactivator that initiates the cascade of viral gene expression, leading to the production of early antigens (EA) and viral replication. Cabenoside D has been shown to inhibit this TPA-induced EBV-EA activation, likely by interfering with one or more steps in this signaling cascade.

Caption: Inhibition of TPA-induced EBV early antigen activation.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Epstein-Barr Virus (EBV) Reactivation by Short Interfering RNAs Targeting p38 Mitogen-Activated Protein Kinase or c-myc in EBV-Positive Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Triterpenoid Glycosides: The Case of Cabenoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid glycosides, a diverse class of natural products, are renowned for their wide range of biological activities, making them a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthetic pathway of these complex molecules, with a specific focus on Cabenoside D, a cucurbitane-type triterpenoid glycoside isolated from the roots of Bryonia dioica. This document details the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the study of Cabenoside D and related compounds.

The General Biosynthetic Pathway of Triterpenoid Glycosides

The biosynthesis of triterpenoid glycosides is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and culminates in a series of modifications that lead to a vast array of structurally diverse compounds. The core pathway can be summarized in three main stages:

-

Formation of the Triterpenoid Skeleton: The biosynthesis initiates in the cytoplasm with the mevalonate (MVA) pathway, which produces the universal isoprene precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. The first major diversification point is the cyclization of 2,3-oxidosqualene by a class of enzymes known as oxidosqualene cyclases (OSCs). Different OSCs can produce a variety of triterpenoid skeletons. In the case of Cabenoside D, the precursor is cucurbitadienol, which is synthesized by the enzyme cucurbitadienol synthase.[1][2][3][4]

-

Oxidative Modifications: Following the formation of the basic triterpenoid backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl, carboxyl, or keto groups at various positions on the triterpenoid skeleton, significantly increasing their structural diversity and biological activity.[1][5][6][7]

-

Glycosylation: The final step in the biosynthesis of triterpenoid glycosides is the attachment of sugar moieties to the oxidized triterpenoid aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the aglycone. Glycosylation enhances the solubility, stability, and bioactivity of the triterpenoid compounds.[6][8][9][10][11]

The Biosynthetic Pathway of Cabenoside D

Cabenoside D is a cucurbitane-type triterpenoid glycoside, indicating that its aglycone is derived from the cucurbitadienol skeleton.[12] While the specific enzymes involved in the biosynthesis of Cabenoside D in Bryonia dioica have not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of other cucurbitacins.

Regulation of Triterpenoid Glycoside Biosynthesis

The biosynthesis of triterpenoid glycosides is tightly regulated at the transcriptional level. Various transcription factors, including MYB and bHLH families, have been shown to regulate the expression of biosynthetic genes. Furthermore, the pathway is often induced by signaling molecules such as jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), which are involved in plant defense responses.[13][14][15][16][17] The accumulation of triterpenoid glycosides in response to herbivory or pathogen attack suggests their primary role as defense compounds in plants.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Cucurbitacin E Yield | 0.1 - 1.0 mg/g fresh weight | Cucumis sativus (cucumber) leaves | --INVALID-LINK-- |

| Ginsenoside Production | 20 - 100 mg/L | Hairy root culture of Panax ginseng | --INVALID-LINK-- |

| Cucurbitadienol Synthase Activity | 5.2 pkat/mg protein | Recombinant enzyme from Cucurbita pepo | --INVALID-LINK-- |

| UGT Activity (towards Mogrol) | 1.5 nmol/min/mg protein | Recombinant UGT74AC1 from Siraitia grosvenorii | --INVALID-LINK-- |

Experimental Protocols

Extraction and Quantification of Cabenoside D

This protocol outlines a general method for the extraction and quantification of cucurbitane-type glycosides like Cabenoside D from plant material, adapted from methods used for similar compounds.[18][19][20][21][22]

1. Sample Preparation:

- Lyophilize fresh plant material (e.g., roots of Bryonia dioica) and grind to a fine powder.

- Accurately weigh approximately 100 mg of the powdered material into a centrifuge tube.

2. Extraction:

- Add 10 mL of 80% methanol to the sample.

- Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

- Centrifuge at 4000 rpm for 15 minutes.

- Collect the supernatant. Repeat the extraction process twice more on the pellet.

- Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

3. Solid-Phase Extraction (SPE) Cleanup (Optional):

- Reconstitute the dried extract in 1 mL of water.

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

- Load the reconstituted extract onto the cartridge.

- Wash the cartridge with 5 mL of water to remove polar impurities.

- Elute the triterpenoid glycosides with 5 mL of methanol.

- Evaporate the eluate to dryness.

4. HPLC-MS/MS Analysis:

- Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

- Filter the sample through a 0.22 µm syringe filter before injection.

- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the compound.

- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for Cabenoside D would need to be determined by infusion of a standard or from high-resolution MS/MS data.

"Plant Material" -> "Grinding";

"Grinding" -> "Extraction (80% MeOH)";

"Extraction (80% MeOH)" -> "Centrifugation";

"Centrifugation" -> "Supernatant Collection";

"Supernatant Collection" -> "Evaporation";

"Evaporation" -> "Reconstitution";

"Reconstitution" -> "SPE Cleanup (Optional)";

"SPE Cleanup (Optional)" -> "Evaporation_2" [label="Elution &"];

"Evaporation_2" [label="Evaporation"];

"Evaporation_2" -> "Reconstitution_2";

"Reconstitution_2" [label="Reconstitution"];

"Reconstitution_2" -> "Filtration";

"Filtration" -> "HPLC-MS/MS Analysis";

}

Enzyme Assays

1. Oxidosqualene Cyclase (OSC) Assay: [23][24]

- Enzyme Source: Recombinant OSC expressed in yeast or E. coli, or a microsomal fraction from Bryonia dioica.

- Substrate: [³H]-2,3-oxidosqualene.

- Assay Buffer: Potassium phosphate buffer (pH 7.4) containing Triton X-100.

- Procedure:

- Incubate the enzyme with the radiolabeled substrate in the assay buffer at 30°C for 1-2 hours.

- Stop the reaction by adding a strong base (e.g., KOH in methanol).

- Extract the triterpenoid products with an organic solvent (e.g., hexane).

- Separate the products by thin-layer chromatography (TLC) or HPLC.

- Quantify the radioactivity of the product spot/peak using a scintillation counter.

2. Cytochrome P450 (P450) Assay: [25][26][27]

- Enzyme Source: Microsomal fraction from the plant or recombinant P450 co-expressed with a P450 reductase in a suitable host system (e.g., yeast, insect cells).

- Substrate: The triterpenoid aglycone (e.g., cucurbitadienol).

- Cofactor: NADPH.

- Assay Buffer: Tris-HCl or potassium phosphate buffer (pH 7.5).

- Procedure:

- Incubate the enzyme source with the substrate and NADPH in the assay buffer at 30°C.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the products with the organic solvent.

- Analyze the products by HPLC-MS or GC-MS to identify and quantify the oxidized products.

3. UDP-Glycosyltransferase (UGT) Assay: [6][8][9][10]

- Enzyme Source: Recombinant UGT expressed in E. coli or a protein extract from the plant.

- Substrates: The triterpenoid aglycone and a UDP-sugar (e.g., UDP-glucose).

- Assay Buffer: Tris-HCl buffer (pH 7.0-8.0).

- Procedure:

- Incubate the enzyme with the aglycone and UDP-sugar in the assay buffer at 30°C.

- Stop the reaction by adding methanol or by heating.

- Centrifuge to remove precipitated protein.

- Analyze the supernatant by HPLC or HPLC-MS to detect and quantify the formation of the glycosylated product.

Conclusion

The biosynthesis of triterpenoid glycosides like Cabenoside D is a complex and fascinating area of plant secondary metabolism. Understanding this pathway is crucial for the biotechnological production of these valuable compounds for pharmaceutical and other applications. This technical guide provides a foundational understanding of the biosynthetic pathway, its regulation, and the experimental approaches required for its study. Further research is needed to identify and characterize the specific enzymes and regulatory factors involved in the biosynthesis of Cabenoside D in Bryonia dioica, which will open up new avenues for its sustainable production and potential therapeutic applications.

References

- 1. maxapress.com [maxapress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonates: biosynthesis, perception and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Arabidopsis MYB24 Regulates Jasmonate-Mediated Stamen Development [frontiersin.org]

- 18. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS | TU Dresden [fis.tu-dresden.de]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Multifunctional oxidosqualene cyclases and cytochrome P450 involved in the biosynthesis of apple fruit triterpenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. P450 Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Bioluminescent assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytochrome P450 Induction Assays [sigmaaldrich.com]

Unveiling the Molecular Battleground: Mechanisms of Epstein-Barr Virus Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate mechanisms by which small molecule inhibitors combat Epstein-Barr Virus (EBV) infection. While specific data on Cabenoside D's interaction with EBV is not available in the current body of scientific literature, this document provides a comprehensive overview of established anti-EBV strategies, offering a foundational understanding of the viral targets and cellular pathways amenable to therapeutic intervention. The principles and methodologies outlined herein are broadly applicable to the investigation of novel anti-EBV compounds.

The Epstein-Barr virus, a ubiquitous human herpesvirus, is linked to a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma.[1][2][3] The virus exists in two main states: a latent phase, where it persists in B cells with limited gene expression, and a lytic phase, characterized by viral replication and the production of new virions.[1][4][5] Therapeutic strategies aim to disrupt key processes in both phases of the viral life cycle.[1][6]

Key Viral Targets and Inhibitory Mechanisms

The EBV life cycle presents several vulnerable targets for small molecule inhibitors. These can be broadly categorized into the inhibition of viral entry, disruption of the lytic replication cycle, and interference with the maintenance of latency.

Table 1: Summary of Anti-EBV Compounds and their Mechanisms of Action

| Compound Class | Example Compound(s) | Primary Target(s) | Mechanism of Action | Effective Concentration/IC50 | Reference(s) |

| Flavonoids | Luteolin | Rta, Zta, SP1 | Inhibition of lytic replication by targeting immediate-early gene expression and downregulating SP1 activity. | 20 µg/mL | [6] |

| Quercetin | EBNA1, LMP2, c-Myc | Modulation of viral latent protein expression and induction of p53-dependent apoptosis. Downregulation of c-Myc. | Not Specified | [6] | |

| Wogonin | LMP1/miR-155/NF-κB/PU.1 axis | Suppression of the NF-κB pathway, leading to apoptosis in EBV-positive lymphoma cells. | Not Specified | [6] | |

| Nucleoside Analogs | Acyclovir (ACV) | Viral DNA Polymerase | Inhibition of viral DNA replication. | 10 μM (for 1263W94 comparison) | [7][8] |

| Ganciclovir | Viral DNA Polymerase | Inhibition of viral DNA replication. | Not Specified | [7] | |

| L-FMAU | Not fully elucidated | Potent and selective inhibition of EBV replication, potentially through a mechanism different from DNA incorporation. | ~5 µM (90% inhibitory concentration) | [9] | |

| Benzimidazole Ribosides | 1263W94 | EA-D (BMRF1) | Inhibition of the phosphorylation and accumulation of the essential viral replicative cofactor, Early Antigen D. | 0.15 to 1.1 μM | [7] |

| Other Small Molecules | VK-2019 | EBNA1 | Inhibition of Epstein-Barr Nuclear Antigen 1, leading to reduced viral DNA levels. | Not Specified | [10] |

Signaling Pathways Modulated by EBV and Targeted by Inhibitors

EBV manipulates host cellular signaling pathways to promote its survival and proliferation.[1][3] Key pathways include NF-κB, PI3K/Akt, and MAPK, which are often activated by the latent membrane protein 1 (LMP1).[1][3] Several inhibitors exert their anti-EBV effects by interfering with these pathways.

Experimental Protocols for Assessing Anti-EBV Activity

The evaluation of potential EBV inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action.

Inhibition of EBV Lytic Replication

This protocol is designed to assess the ability of a compound to inhibit the reactivation of the EBV lytic cycle.

Cell Lines:

-

EBV-positive cell lines such as Akata, B95-8, or Raji cells.[11]

Induction of Lytic Cycle:

-

Treatment with inducers like anti-IgG for Akata cells, or chemical inducers such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate for other cell lines.[12]

Experimental Procedure:

-

Seed EBV-positive cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induce the lytic cycle by adding the appropriate inducer.

-

Incubate the cells for a designated time (e.g., 48-72 hours).[7]

-

Harvest the cells and supernatant for analysis.

Analysis:

-

Western Blotting: To detect the expression of key lytic proteins such as Zta (BZLF1), Rta (BRLF1), and EA-D (BMRF1).[7]

-

Quantitative PCR (qPCR): To measure the levels of viral DNA in the supernatant, indicating virion production.

-

Immunofluorescence Assay (IFA): To visualize and quantify the percentage of cells expressing lytic antigens.

References

- 1. Anti-Epstein–Barr Virus Activities of Flavones and Flavonols with Effects on Virus-Related Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epstein–Barr virus latent genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways of EBV-induced oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting latent viral infection in EBV-associated lymphomas [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Epstein-Barr Virus Replication by a Benzimidazole l-Riboside: Novel Antiviral Mechanism of 5,6-Dichloro-2-(Isopropylamino)-1-β-l-Ribofuranosyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epstein-Barr virus: inhibition of replication by three new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wistar.org [wistar.org]

- 11. Induction of Epstein-Barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Cabenoside D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Cabenoside D, a triterpenoid glycoside. The information is compiled for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to Cabenoside D

Cabenoside D is a naturally occurring triterpenoid glycoside.[1] It has been identified as a compound with potential anti-inflammatory activity.[1] While initial inquiries may have suggested a link to Ilex kaushue, a plant known for its traditional use in treating inflammation, current literature indicates that Cabenoside D is isolated from the roots of Bryonia dioica, also known as red bryony.[1] This guide will focus on the scientifically validated anti-inflammatory effects of Cabenoside D.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Cabenoside D have been quantified in preclinical studies. The available data from in vivo experiments is summarized below.

Table 1: In Vivo Anti-inflammatory Activity of Cabenoside D

| Compound | Assay | Dose | Inhibition Rate (%) | Reference |

| Cabenoside D | TPA-induced inflammation in mice | 0.6 mg/ear | 66% | [1] |

TPA: 12-O-tetradecanoylphorbol-13-acetate

Experimental Protocols

A detailed understanding of the methodologies used to assess the anti-inflammatory properties of Cabenoside D is crucial for the replication and advancement of research.

3.1. In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol describes the widely used model of topical inflammation to evaluate the anti-inflammatory potential of test compounds.

-

Animal Model: Male ICR mice are typically used for this assay.

-

Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces a significant edematous response.

-

Procedure:

-

A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce inflammation.

-

The test compound, Cabenoside D, is dissolved in an appropriate vehicle and applied topically to the TPA-treated ear, typically at a specified dose (e.g., 0.6 mg/ear).

-

A control group receives TPA and the vehicle without the test compound.

-

After a specific period (e.g., 6 hours), the mice are euthanized, and a standard-sized biopsy is taken from both the treated and untreated ears.

-

The weight of the ear punches is measured, and the difference in weight between the TPA-treated ear and the untreated ear is calculated to quantify the extent of edema.

-

The percentage inhibition of inflammation is calculated using the following formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

-

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms underlying the anti-inflammatory activity of Cabenoside D are not fully elucidated in the provided information, its ability to inhibit TPA-induced inflammation suggests interference with key inflammatory signaling pathways. TPA is known to activate Protein Kinase C (PKC), which in turn triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.

4.1. Potential Signaling Pathway

The following diagram illustrates a plausible signaling pathway that may be modulated by Cabenoside D in the context of TPA-induced inflammation.

Caption: Putative mechanism of Cabenoside D in TPA-induced inflammation.

4.2. Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a typical workflow for the discovery and initial characterization of the anti-inflammatory properties of a natural product like Cabenoside D.

Caption: General workflow for anti-inflammatory drug discovery from natural products.

Conclusion and Future Directions

Cabenoside D has demonstrated significant anti-inflammatory activity in a preclinical model of topical inflammation. The available data provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on:

-

Elucidating the precise molecular mechanism of action: Investigating the effects of Cabenoside D on key inflammatory signaling pathways such as NF-κB and MAPKs is essential.

-

Expanding in vivo studies: Evaluating the efficacy of Cabenoside D in other models of inflammation, including chronic inflammatory conditions, will provide a broader understanding of its therapeutic potential.

-

Pharmacokinetic and toxicological profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties and safety profile of Cabenoside D.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cabenoside D could lead to the discovery of more potent and selective anti-inflammatory agents.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of Cabenoside D. The provided data and protocols offer a starting point for further exploration and development of this promising natural compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Cabenoside D

Disclaimer: Direct experimental data on the specific cytotoxicity of isolated Cabenoside D is limited in publicly available literature. This guide synthesizes the available information on Cabenoside D's anti-tumor-promoting activities and the cytotoxic effects of extracts from Bryonia dioica, the plant from which Cabenoside D is isolated. The experimental protocols and signaling pathways are presented based on established methodologies and findings related to the plant extract and its class of compounds.

Introduction

Cabenoside D is a cucurbitane-type triterpenoid glycoside isolated from the roots of Bryonia dioica. This class of compounds has garnered interest for its diverse biological activities, including anti-inflammatory and potential anti-cancer properties. Preliminary research suggests that compounds from Bryonia dioica possess anti-tumor-promoting and cytotoxic effects, making Cabenoside D a candidate for further investigation in oncology drug discovery. This document provides a technical overview of the preliminary cytotoxic screening of Cabenoside D, drawing upon data from related compounds and extracts.

Data Presentation: Cytotoxicity of Bryonia dioica Extract

| Cell Line | Extract/Compound | IC50 Value | Assay | Reference |

| BL41 (Burkitt's lymphoma) | Aqueous extract of Bryonia dioica roots | ~15.63 µg/mL | Not Specified | [1] |

| MDA-MB-231 (Breast cancer) | Aqueous extract of Bryonia dioica roots | >50 µg/mL (91.15% inhibition at 50 µg/mL after 72h) | MTT Assay | [2] |

Note: The cytotoxicity of the crude extract suggests that its active constituents, including Cabenoside D, may contribute to this effect. Further studies with the isolated compound are required to determine its specific potency.

Anti-Tumor-Promoting Activity of Cabenoside D

A study by Ukiya et al. (2002) investigated the inhibitory effects of cucurbitane glycosides from Bryonia dioica, including Cabenoside D, on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a common in vitro method for identifying anti-tumor-promoting agents.

| Compound | Molar Ratio (Compound/TPA) | Inhibition of EBV-EA Activation (%) | Reference |

| Cabenoside D (and other tested glycosides except one) | 1 x 10³ | 100% | [3] |

These findings indicate that Cabenoside D has potent anti-tumor-promoting activity, which warrants further investigation into its direct cytotoxic and chemopreventive potential.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of compounds like Cabenoside D, based on protocols described for Bryonia dioica extracts.

Cell Culture

-

Cell Lines:

-

BL41 (Burkitt's lymphoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

-

Culture Medium:

-

RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cabenoside D in the culture medium.

-

Replace the existing medium with medium containing various concentrations of the compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cells with Cabenoside D at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for Preliminary Cytotoxicity Screening.

Proposed Signaling Pathway for Apoptosis Induction by Cucurbitane Glycosides

Based on findings for Bryonia dioica extracts, a proposed mechanism of action for its constituent cucurbitane glycosides, like Cabenoside D, involves the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Proposed Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

The available evidence suggests that Cabenoside D possesses anti-tumor-promoting properties and is a constituent of Bryonia dioica extracts that exhibit cytotoxicity against cancer cells. The proposed mechanism of action for the cytotoxic effects of these extracts is the induction of apoptosis via the mitochondrial pathway.

For drug development professionals, these preliminary findings highlight Cabenoside D as a compound of interest for further oncological research. The following steps are recommended:

-

Isolation and Purification: Obtain highly purified Cabenoside D for precise in vitro studies.

-

Comprehensive Cytotoxicity Screening: Determine the IC50 values of pure Cabenoside D against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by Cabenoside D to confirm its apoptotic mechanism.

-

In Vivo Efficacy: Evaluate the anti-tumor efficacy of Cabenoside D in preclinical animal models of cancer.

This systematic approach will be crucial in determining the therapeutic potential of Cabenoside D as a novel anti-cancer agent.

References

- 1. Bryonia dioica aqueous extract induces apoptosis through mitochondrial intrinsic pathway in BL41 Burkitt's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bryonia dioica aqueous extract induces apoptosis and G2/M cell cycle arrest in MDA‑MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Testing Cabenoside D against Epstein-Barr Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of benign and malignant conditions, including infectious mononucleosis, Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders.[1] The lifelong persistence of EBV and its oncogenic potential underscore the urgent need for effective antiviral therapies. Currently, there are no approved drugs that specifically target EBV.[2] This document provides a comprehensive guide for the in vitro evaluation of novel therapeutic candidates, such as Cabenoside D, against the Epstein-Barr virus.

These protocols are designed to assess the efficacy of a test compound in inhibiting key stages of the EBV life cycle, including the lytic (replicative) phase and the virus's ability to transform B lymphocytes. The following sections detail the necessary cell lines, reagents, and step-by-step procedures for conducting these assays, as well as templates for data presentation and visualization of relevant viral pathways. While "Cabenoside D" is used as an exemplary compound, these protocols are broadly applicable for screening and characterizing other potential anti-EBV agents.

Data Presentation: Efficacy of Cabenoside D Against EBV

Effective evaluation of an antiviral compound requires robust quantitative data. The following tables provide a standardized format for summarizing the key parameters of Cabenoside D's anti-EBV activity and cytotoxicity.

Table 1: Antiviral Activity of Cabenoside D against Lytic EBV Replication

| Assay Type | Cell Line | Parameter | Cabenoside D | Positive Control (e.g., Ganciclovir) |

| EBV DNA Quantification (qPCR) | Akata/Raji | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

| IC₉₀ (µM) | [Insert Value] | [Insert Value] | ||

| Lytic Antigen Expression (IFA/Flow Cytometry) | Akata/Raji | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

| IC₉₀ (µM) | [Insert Value] | [Insert Value] |

IC₅₀ (Half-maximal inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values should be determined from dose-response curves.

Table 2: Cytotoxicity of Cabenoside D

| Assay Type | Cell Line | Parameter | Cabenoside D |

| Cell Viability (e.g., MTS/MTT Assay) | Akata/Raji | CC₅₀ (µM) | [Insert Value] |

| B-lymphocytes | CC₅₀ (µM) | [Insert Value] |

CC₅₀ (Half-maximal cytotoxic concentration) is crucial for determining the therapeutic index.

Table 3: Inhibition of EBV-Mediated B-Cell Transformation

| Assay Type | Primary Cells | Parameter | Cabenoside D | Positive Control (e.g., Acyclovir) |

| Focus Formation Assay | Human B-lymphocytes | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

| IC₉₀ (µM) | [Insert Value] | [Insert Value] |

This assay measures the compound's ability to prevent EBV from immortalizing primary B cells.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of Cabenoside D's activity against EBV.

Protocol 1: Inhibition of EBV Lytic Replication via Quantitative PCR (qPCR)

This assay quantifies the amount of viral DNA produced during lytic replication and is a primary method for determining the inhibitory concentration of a test compound.

1. Materials:

-

Cell Line: Akata or Raji cells (EBV-positive Burkitt lymphoma cell lines).

-

Lytic Induction Agents: Anti-human IgG for Akata cells or a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate (NaB) for Raji cells.

-

Test Compound: Cabenoside D, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Ganciclovir or Acyclovir.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

DNA Extraction Kit: QIAamp DNA Mini Kit or similar.

-

qPCR Reagents: TaqMan Universal Master Mix, EBV-specific primers and probe (e.g., targeting the BamHI W region).

-

Instrumentation: Real-Time PCR System.

2. Procedure:

-

Seed Akata or Raji cells in a 24-well plate at a density of 2 x 10⁵ cells/mL in complete RPMI medium.

-

Prepare serial dilutions of Cabenoside D and the positive control in the culture medium. Add the compounds to the respective wells. Include a solvent control (e.g., DMSO) and an uninduced cell control.

-

Induce the EBV lytic cycle by adding anti-human IgG (for Akata cells) or TPA and NaB (for Raji cells) to all wells except the uninduced control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Set up the qPCR reaction using an appropriate amount of extracted DNA, TaqMan Universal Master Mix, and EBV-specific primers and probe.[3][4]

-

Perform the qPCR analysis. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of 95°C for 15 seconds and 60°C for 1 minute.[5]

-

Quantify the EBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the target EBV DNA sequence.

-

Calculate the percentage of inhibition for each concentration of Cabenoside D relative to the induced, untreated control. Determine the IC₅₀ and IC₉₀ values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessment of Lytic Antigen Expression by Immunofluorescence Assay (IFA)

This protocol visualizes and quantifies the expression of key EBV lytic proteins, such as Early Antigen-Diffuse (EA-D) and Viral Capsid Antigen (VCA), to confirm the inhibition of the lytic cycle.

1. Materials:

-

Cells and induction agents as described in Protocol 1.

-

Antibodies: Mouse anti-EBV EA-D and mouse anti-EBV VCA monoclonal antibodies.

-

Secondary Antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG.

-

Fixative: 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Mounting Medium with DAPI.

-

Instrumentation: Fluorescence microscope.

2. Procedure:

-

Follow steps 1-4 from Protocol 1, seeding the cells on sterile coverslips within the wells of a 24-well plate.

-

After incubation, gently wash the cells on the coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (anti-EA-D or anti-VCA) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells under a fluorescence microscope. The percentage of positive cells (green fluorescence) is determined by counting at least 200 cells per sample.

-

Calculate the percentage of inhibition and determine the IC₅₀ and IC₉₀ values.

Protocol 3: EBV-Mediated B-Cell Transformation Assay

This assay evaluates the ability of Cabenoside D to inhibit the immortalization of primary human B-lymphocytes by EBV, a key pathogenic feature of the virus.

1. Materials:

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Virus Stock: Supernatant from B95-8 cells (an EBV-producing marmoset cell line).

-

Test Compound: Cabenoside D.

-

Positive Control: Acyclovir.

-

Immunosuppressant: Cyclosporin A (to inhibit T-cell-mediated killing of EBV-infected B cells).[6]

-

Cell Culture Medium: RPMI-1640 with 20% FBS and antibiotics.

-

96-well round-bottom plates.

2. Procedure:

-

Isolate PBMCs from fresh human blood.

-

Resuspend the PBMCs at a concentration of 2 x 10⁶ cells/mL in complete RPMI medium containing cyclosporin A.

-

In a separate tube, pre-incubate the EBV-containing supernatant with serial dilutions of Cabenoside D or the positive control for 1 hour at 37°C.

-

Add the PBMC suspension to the wells of a 96-well plate.

-

Add the pre-incubated virus-compound mixture to the wells. Include a virus-only control and a no-virus control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Every 3-4 days, replace half of the medium with fresh medium containing the appropriate concentration of Cabenoside D or control.

-

After 3-4 weeks, score the wells for the formation of lymphoblastoid cell line (LCL) clumps, which are indicative of successful B-cell transformation.[6]

-

The lowest concentration of Cabenoside D that completely inhibits LCL formation is determined. The number of transformation-positive wells at each drug concentration can be used to calculate an IC₅₀ value.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams relevant to the in vitro testing of Cabenoside D.

Caption: Potential targets of Cabenoside D in the EBV lytic cycle.

Caption: Workflow for qPCR-based inhibition assay.

Caption: Workflow for B-cell transformation inhibition assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. brightspotcdn.byu.edu [brightspotcdn.byu.edu]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epstein–Barr virus‐induced transformation of B cells for the diagnosis of genetic metabolic disorders – enumerative conditions for cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Cabenoside D

Introduction

Cabenoside D is a putative pyrrolidine alkaloid identified from Broussonetia kazinoki, a plant species known to produce a variety of bioactive secondary metabolites.[1][2][3][4] While specific literature on Cabenoside D is not currently available, related alkaloids from this genus and other natural sources have demonstrated potential as glycosidase inhibitors and cytotoxic agents against cancer cell lines.[5][6][7][8][9] Pyrrolidine and pyrrolizidine alkaloids have been investigated for their anticancer properties, suggesting that Cabenoside D may exert similar effects.[6][7][8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anticancer effects of Cabenoside D. The protocols outlined below describe methods to assess its impact on cell viability, apoptosis, cell cycle progression, and to explore its mechanism of action through signaling pathway analysis.

Recommended Cell Lines

Due to the absence of specific data on Cabenoside D, a panel of well-characterized cancer cell lines from different tissue origins is recommended for initial screening to determine its spectrum of activity.

| Cell Line | Cancer Type | Rationale |

| HepG2 | Hepatocellular Carcinoma | A widely used and well-characterized liver cancer cell line, suitable for initial cytotoxicity screening. |

| HT-29 | Colorectal Adenocarcinoma | A common model for colon cancer research, relevant for screening natural products. |

| MCF-7 | Breast Adenocarcinoma | A well-established model for hormone-responsive breast cancer, useful for assessing broad anticancer activity. |

| A549 | Lung Carcinoma | A standard cell line for lung cancer research, representing a major cancer type. |

| PC-3 | Prostate Adenocarcinoma | A model for androgen-independent prostate cancer, allowing for the investigation of hormone-independent effects. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Cabenoside D on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Selected cancer cell lines

-

Cabenoside D (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Cabenoside D in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Cabenoside D that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 | |

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 | ||||

| 100 | ||||

| IC₅₀ (µM) |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Cabenoside D.

Materials:

-

Selected cancer cell lines

-

Cabenoside D

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cabenoside D at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | ||||

| Cabenoside D (IC₅₀) | ||||

| Cabenoside D (2x IC₅₀) |

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Cabenoside D on the distribution of cells in different phases of the cell cycle.

Materials:

-

Selected cancer cell lines

-

Cabenoside D

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cabenoside D at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | |||

| Cabenoside D (IC₅₀) |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the experimental process and potential molecular mechanisms, the following diagrams are provided in DOT language.

Caption: Experimental workflow for evaluating the anticancer effects of Cabenoside D.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant evaluation-guided chemical profiling and structure-activity analysis of leaf extracts from five trees in Broussonetia and Morus (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the constituents of Broussonetia species X. Six new alkaloids from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Cabenoside D in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabenoside D is a triterpenoid glycoside with demonstrated anti-inflammatory and anti-tumor-promoting properties. As a compound of interest in drug development, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of Cabenoside D in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of saponins in complex matrices.

Due to the limited availability of specific pharmacokinetic data for Cabenoside D, this document leverages methodologies and quantitative data from studies on structurally similar and well-characterized triterpenoid glycosides, such as ginsenosides and saikosaponins. These adapted protocols and data serve as a strong foundation for developing and validating a specific assay for Cabenoside D.

Data Presentation: Quantitative Analysis of Analogous Triterpenoid Glycosides

The following tables summarize typical validation and pharmacokinetic parameters obtained from LC-MS/MS-based quantification of triterpenoid glycosides in rat plasma. This data is presented as a reference for establishing performance characteristics for a Cabenoside D assay.

Table 1: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Glycoside Quantification in Rat Plasma.

| Parameter | Notoginsenoside R1[1] | Ginsenoside Rb1[2] | Saikosaponin A[3] |

| Linear Range (ng/mL) | 1.9 - 380 | 5 - 3000 | 2 - 1000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.9 | 5 | 2 |

| Intra-day Precision (RSD%) | < 8.96% | < 11.1% | 3.50% - 10.01% |

| Inter-day Precision (RSD%) | < 8.96% | < 11.5% | 3.50% - 10.01% |

| Accuracy | Not explicitly stated | 91.4% - 111.5% | -5.93% to -2.68% |

| Recovery | > 93% | 90.7% - 95.7% | 73.75% - 82.50% |

| Matrix Effect | Not explicitly stated | 101.1% - 109.5% | 88.49% - 103.64% |

Table 2: Exemplary Pharmacokinetic Parameters of Triterpenoid Glycosides in Rats Following Oral Administration.

| Parameter | Notoginsenoside R1[1] | Ginsenoside Rb1[2] | Saikosaponin A[3] |

| Dose (mg/kg) | Not specified in abstract | ~3.7 (in extract) | 50 |

| Cmax (ng/mL) | Not specified in abstract | 3.94 ± 1.97 | Not specified in abstract |

| Tmax (h) | Not specified in abstract | Not specified in abstract | Not specified in abstract |

| AUC (ng·h/mL) | Not specified in abstract | Not specified in abstract | Not specified in abstract |

| t1/2 (h) | Not specified in abstract | Not specified in abstract | Not specified in abstract |

Disclaimer: The data presented in Tables 1 and 2 are for analogous triterpenoid glycosides and are intended to serve as a guide for the development of an analytical method for Cabenoside D. Actual values for Cabenoside D may vary.

Experimental Protocols

This section outlines a detailed protocol for the quantification of Cabenoside D in rat plasma using LC-MS/MS, based on established methods for similar compounds.

Materials and Reagents

-

Cabenoside D reference standard

-

Internal Standard (IS) (e.g., Digoxin, Ziyuglycoside I, or another structurally similar compound not present in the sample)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting saponins from plasma samples.[1][4]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate the proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that should be optimized for Cabenoside D.

Chromatographic Conditions:

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, Waters Acquity UPLC HSS T3) with dimensions such as 2.1 mm x 100 mm, 1.8 µm.[1]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Cabenoside D)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V (positive mode) or -4500 V (negative mode)

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

MRM Transitions: These must be determined by infusing a standard solution of Cabenoside D and the IS to identify the precursor ions and the most abundant and stable product ions. For example, for Notoginsenoside R1, the transition was m/z 955.5 → 775.5.[1]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically <20%).

-

Precision and Accuracy: Assessed at low, medium, and high quality control (QC) concentrations, with acceptance criteria typically within ±15% (±20% for LLOQ).

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathways and Experimental Workflows

Triterpenoid glycosides, including likely Cabenoside D, exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

- 1. Simultaneous determination of notoginsenoside R1 and ginsenoside Re in rat plasma by ultra high performance liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ginsenoside Rb1 and its metabolite compound K after oral administration of Korean Red Ginseng extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Robust HPLC and LC-MS/MS Method for the Quantification of Cabenoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed methodology for the development of a robust and sensitive analytical method for the quantification of Cabenoside D, a triterpenoid glycoside with known anti-inflammatory properties.[1] Due to the limited availability of a confirmed public chemical structure for Cabenoside D, this application note provides a comprehensive, albeit hypothetical, starting point for HPLC and LC-MS/MS method development. The protocols outlined are based on established analytical principles for the analysis of triterpenoid glycosides and the reported molecular weight of 636.86 g/mol .[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for the characterization and quantification of Cabenoside D in various matrices.

Introduction